

MN-029 reversible microtubule inhibition

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Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

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Preclinical & Clinical Data

Key quantitative findings from preclinical and clinical studies are summarized in the following tables.

Table 1: Key Efficacy Findings from Preclinical and Clinical Studies

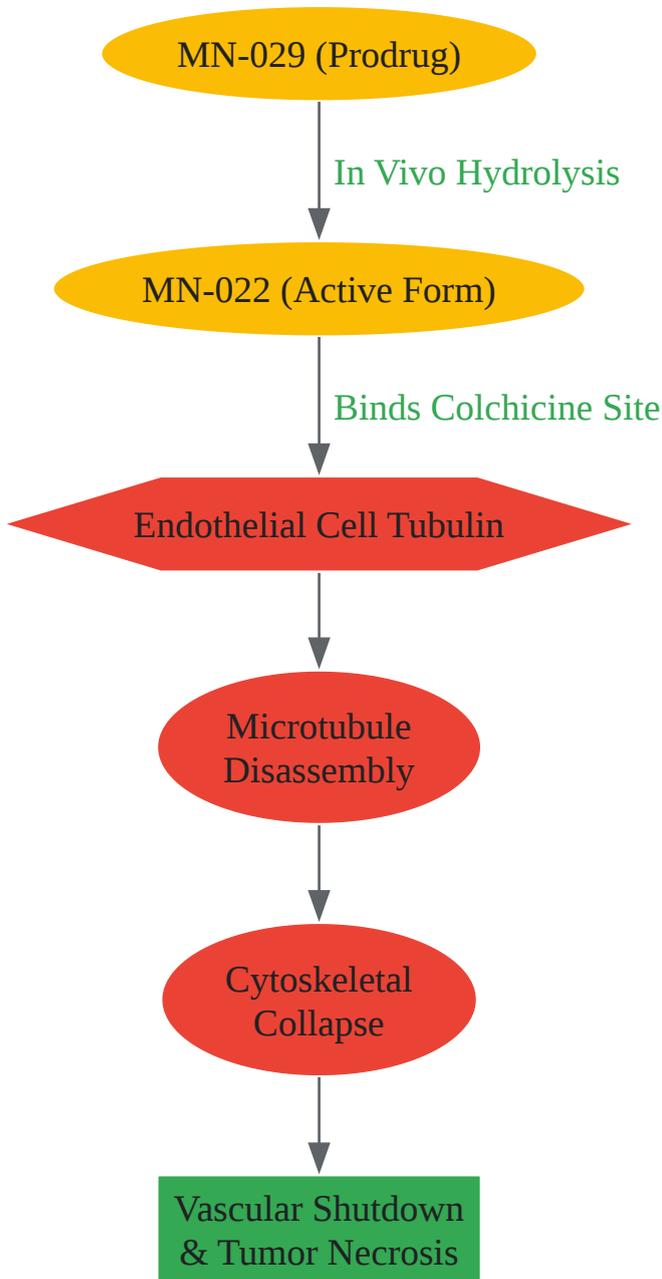
Study Type / Model	Dose / Regimen	Key Efficacy Findings
Preclinical (KHT Sarcoma model) [1]	100 mg/kg (intraperitoneal)	~90% tumor necrosis at 24 hours; significant enhancement of tumor cell killing when combined with radiation or cisplatin.
Phase I Clinical Trial (Q3W) [2] [3]	4.0 - 225 mg/m ² , IV every 3 weeks	5 of 34 patients had stable disease ≥6 months; significant reduction in tumor blood flow parameter (K ^{trans}) at doses ≥120 mg/m ² .
Phase I Clinical Trial (Weekly) [3] [4]	Up to 180 mg/m ² , IV weekly for 3 weeks per 4-week cycle	1 patient with metastatic pancreatic cancer achieved a partial response (74 days); 7 patients had stable disease (median 83 days).

Table 2: Safety, Tolerability, and Pharmacokinetics from Phase I Trials

Parameter	Findings
Maximum Tolerated Dose (MTD)	180 mg/m ² (IV, every 3 weeks) [2] [3].
Most Common Adverse Events	Nausea, vomiting, diarrhea, fatigue, headache, anorexia [2] [3] [4].
Dose-Limiting Toxicities (DLTs)	Transient ischemic attack and grade 3 transaminitis at 225 mg/m ² [2]. Reversible acute coronary ischemia observed at 180 mg/m ² [2].
Pharmacokinetics	Dose-related increases in C _{max} and AUC, with substantial inter-subject variability [2].

Mechanism of Action and Experimental Methodology

MN-029 is a small molecule that acts as a prodrug, metabolized in vivo to its active form, MN-022 [4]. It binds to the colchicine site on β -tubulin, leading to depolymerization of microtubules [4]. In endothelial cells, this causes cytoskeletal disruption, cell rounding, and detachment from the vessel wall [4]. The subsequent vessel leakage, clotting, and shutdown of blood flow leads to extensive ischemic necrosis, primarily in the tumor core [3] [4].



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Key Experimental Protocols

- **In Vivo Efficacy (Preclinical):** The rodent KHT sarcoma model was a standard for evaluating MN-029 [1]. Functional vessel number was assessed, and tumor cell killing was evaluated via histological analysis for necrosis approximately 24 hours post intraperitoneal administration [1]. Combination studies with radiation or cisplatin chemotherapy were conducted to measure enhanced antitumor effects [1].

- **Clinical Trial Imaging (DCE-MRI):** In Phase I studies, Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to measure acute anti-vascular effects [2] [3]. Scans were acquired at baseline and 6-8 hours after MN-029 infusion. The transfer constant (K^{trans}) was a key pharmacokinetic parameter calculated from these scans to quantify changes in tumor vascular permeability and blood flow [2].

Research Implications and Potential

- **Combination Therapy:** MN-029 leaves a viable rim of tumor cells at the periphery [4]. This provides a strong rationale for combining VDAs with other modalities like chemotherapy, radiotherapy, or anti-angiogenic drugs to target the remaining viable tumor tissue [4] [1].
- **Research Use:** MN-029 is categorized as an experimental compound and is marketed "**for research use only**," indicating its application is currently confined to non-clinical scientific investigation [5] [6].

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